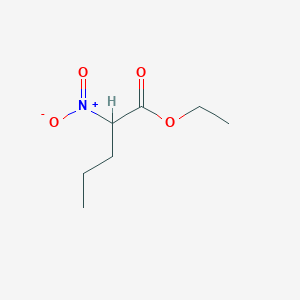

Ethyl 2-nitropentanoate

Description

Overview of Nitro-Containing Organic Compounds in Contemporary Chemical Synthesis

Nitro-containing organic compounds are a significant class of molecules in organic chemistry, characterized by the presence of one or more nitro functional groups (–NO2). wikipedia.orglkouniv.ac.in These compounds are broadly categorized as either aliphatic or aromatic, depending on whether the nitro group is attached to an alkyl or an aryl group, respectively. lkouniv.ac.in The nitro group is strongly electron-withdrawing, a property that profoundly influences the reactivity of the molecule. wikipedia.org This electron-withdrawing nature makes the adjacent C-H bonds (alpha-hydrogens) acidic, facilitating deprotonation to form nitronate anions. wikipedia.org These nitronates are key intermediates in a variety of important synthetic transformations. wikipedia.org

In contemporary chemical synthesis, nitro compounds serve as versatile intermediates. scispace.com Their ability to be transformed into a wide array of other functional groups has cemented their importance in the synthesis of complex molecules. scispace.com Key reactions involving nitro compounds include the Henry reaction (nitro-aldol reaction), Michael additions, and reductions to form amines. lkouniv.ac.in Aromatic nitro compounds are particularly important as precursors to anilines, which are fundamental building blocks in the pharmaceutical and dye industries. scispace.com

Significance of the Ester Functionality within Nitroalkane Chemistry

The presence of an ester functionality, such as the ethyl ester in ethyl 2-nitropentanoate, adds another layer of synthetic utility to nitroalkanes. The ester group, being electron-withdrawing, further enhances the acidity of the α-hydrogen, facilitating the formation of the corresponding nitronate under milder basic conditions. This increased acidity is advantageous in various carbon-carbon bond-forming reactions.

Furthermore, the ester group itself can undergo a range of transformations. It can be hydrolyzed to the corresponding carboxylic acid, reduced to an alcohol, or converted to an amide, among other reactions. This dual functionality of a nitro group and an ester group within the same molecule, as seen in α-nitro esters, provides a powerful platform for the synthesis of multifunctional compounds. For instance, the combination allows for the construction of β-amino acids and other valuable synthetic targets. medcraveonline.com The esterification of nitro-fatty acids into complex lipids like triacylglycerides has also been observed, suggesting a role for this functionality in biological systems and their analysis. nih.gov

Specific Research Interest and Academic Relevance of this compound

This compound, with its specific combination of a nitro group at the second position of a pentanoate chain, has garnered interest as a versatile building block in organic synthesis. It serves as a precursor for various other compounds, including ethyl 2-aminopentanoate and ethyl 2-chloro-2-nitropentanoate. lookchem.com Research has demonstrated its utility in reactions such as the synthesis of ethyl-2-fluoro-2-nitropentanoate through the fluorination of its nitronate salt. dtic.mil

The academic relevance of this compound lies in its application in stereoselective reactions. For example, it has been used in conjugate addition reactions to create new stereocenters. The diastereoselectivity of such reactions, however, can be influenced by the ease of epimerization at the α-position of the nitroester under certain reaction conditions. medcraveonline.com Its use as a Michael donor in additions to α,β-unsaturated compounds further highlights its importance in constructing complex molecular frameworks. thieme-connect.com

Structure

2D Structure

3D Structure

Properties

CAS No. |

2531-82-0 |

|---|---|

Molecular Formula |

C7H13NO4 |

Molecular Weight |

175.18 g/mol |

IUPAC Name |

ethyl 2-nitropentanoate |

InChI |

InChI=1S/C7H13NO4/c1-3-5-6(8(10)11)7(9)12-4-2/h6H,3-5H2,1-2H3 |

InChI Key |

UOWTWXAHMCQODZ-UHFFFAOYSA-N |

Canonical SMILES |

CCCC(C(=O)OCC)[N+](=O)[O-] |

Origin of Product |

United States |

Synthesis of Ethyl 2 Nitropentanoate

The synthesis of α-nitro esters like ethyl 2-nitropentanoate can be achieved through several established methodologies in organic chemistry. A common approach involves the nitration of the corresponding α-halo ester.

A general and effective method for the synthesis of primary nitroalkanes involves the reaction of primary alkyl halides with a nitrating agent. While silver nitrite (B80452) has been traditionally used, more recent, environmentally friendly methods utilize sodium nitrite in polyethylene (B3416737) glycol (PEG 400). wiley-vch.de This method has shown good chemoselectivity, preserving other functional groups like esters. wiley-vch.de

Specifically for α-nitro esters, the conjugate addition of nitroalkanes to α,β-unsaturated esters is a powerful tool. For instance, the addition of a nitroalkane to an acrylate (B77674) derivative can yield the corresponding α-nitro ester.

Another synthetic route involves the direct nitration of an ester enolate. This method, however, can be complicated by side reactions.

Chemical Reactivity and Synthetic Utility

The chemical reactivity of ethyl 2-nitropentanoate is largely dictated by the interplay between the nitro group and the ester functionality.

The acidic α-hydrogen is readily removed by a base to form a nitronate ion. This nucleophilic intermediate can then participate in a variety of carbon-carbon bond-forming reactions. One of the most significant of these is the Henry reaction (or nitro-aldol reaction), where the nitronate adds to an aldehyde or ketone to form a β-nitro alcohol. lkouniv.ac.in

The nitronate derived from this compound can also act as a nucleophile in Michael additions to α,β-unsaturated carbonyl compounds and esters. lkouniv.ac.in This reaction is a cornerstone for the formation of new carbon-carbon bonds and the construction of more complex molecular skeletons.

Furthermore, the nitro group itself can be transformed. A key transformation is the Nef reaction , where the nitronate is hydrolyzed under acidic conditions to yield a ketone or aldehyde. wikipedia.org Reduction of the nitro group provides a direct route to the corresponding α-amino ester, ethyl 2-aminopentanoate, a valuable building block for peptides and other biologically active molecules. lookchem.com

The ester group can also be selectively manipulated. For example, hydrolysis of the ethyl ester would yield 2-nitropentanoic acid.

Mechanistic Investigations in Ethyl 2 Nitropentanoate Chemistry

Theoretical and Computational Approaches

The elucidation of chemical reaction mechanisms relies heavily on understanding the transient structures and energy landscapes that connect reactants to products. Transition state analysis and reaction pathway modeling are powerful computational tools that provide deep insights into these processes, which are often difficult or impossible to observe experimentally due to the fleeting nature of transition states. nih.govims.ac.jp Computational chemistry, particularly methods rooted in Density Functional Theory (DFT), has become indispensable for mapping potential energy surfaces, identifying intermediates, and characterizing the transition states that govern reaction rates and selectivity. numberanalytics.comrsc.org

DFT calculations allow researchers to model the electronic structure and geometry of molecules along a reaction coordinate. numberanalytics.com This process involves locating the minimum energy structures for reactants, products, and any intermediates, as well as finding the first-order saddle points on the potential energy surface that correspond to transition states. ims.ac.jp The energy difference between the reactants and the highest-energy transition state determines the activation barrier, a crucial parameter for predicting reaction kinetics. arkat-usa.org

While specific computational studies focusing exclusively on the reaction pathways of ethyl 2-nitropentanoate are not prevalent in the surveyed literature, the mechanistic analysis of structurally similar nitroalkenes serves as an excellent proxy to illustrate the methodology and the type of detailed findings that can be achieved. A notable example is the comprehensive DFT study on the reaction between a nitroalkene ester, ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, and 2-methoxyfuran (B1219529). mdpi.comresearchgate.netnih.gov Such studies showcase the capacity of computational modeling to distinguish between competing reaction mechanisms.

In the investigation of the reaction between 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, researchers explored several potential pathways, including a concerted [4+2] Diels-Alder cycloaddition and a stepwise mechanism involving zwitterionic intermediates. mdpi.comnih.gov The calculations, performed at the wb97xd/6-311+G(d,p) level of theory, revealed that the reaction does not proceed through a typical Diels-Alder pathway. mdpi.comresearchgate.net Instead, the formation of zwitterionic intermediates was identified as the more probable route. nih.gov The analysis was able to locate six distinct zwitterionic intermediates, with their formation being dictated by specific nucleophile/electrophile interactions between the reactants. mdpi.com

The computational modeling further traced the transformation of these intermediates through subsequent transition states. For instance, a key transition state (TSP) was identified on the pathway leading to the formation of a five-membered nitronate product. mdpi.comnih.gov This transition state corresponds to an intramolecular substitution where one C-O bond breaks as a new C-C bond forms. nih.gov By calculating the relative Gibbs free energies for all stationary points (reactants, intermediates, transition states, and products), a complete energy profile of the reaction can be constructed, allowing for the determination of the kinetically and thermodynamically favored pathways. mdpi.com

The detailed findings from such a study can be summarized in data tables that provide a quantitative basis for mechanistic discussions.

Table 1: Calculated Relative Gibbs Free Energies (ΔG) for a Model Reaction Pathway This table is illustrative, based on findings for the reaction of 2-methoxyfuran with ethyl (Z)-3-phenyl-2-nitroprop-2-enoate, demonstrating the type of data generated in reaction pathway modeling. mdpi.comnih.gov

| Species | Description | Relative Gibbs Free Energy (kcal/mol) |

| R | Reactants (2-methoxyfuran + nitroalkene) | 0.0 |

| TS1 | Transition State for Zwitterion Formation | +15.2 |

| INT1 | Zwitterionic Intermediate | +8.5 |

| TS2 | Transition State for Ring Formation | +12.1 |

| P1 | Five-membered Nitronate Product | -5.7 |

Table 2: Key Geometric Parameters in a Modeled Transition State (TSP) This table illustrates the type of geometric data obtained from computational analysis of a transition state structure, based on the intramolecular substitution found in the reaction of 2-methoxyfuran and ethyl (Z)-3-phenyl-2-nitroprop-2-enoate. nih.gov

| Parameter | Description | Bond Distance (Å) |

| C4-O9 | Breaking Bond | 2.150 |

| C4-C7 | Forming Bond | 1.985 |

These computational models provide a granular view of the reaction mechanism, highlighting the critical role of intermediates and the precise nature of the transition states. rsc.org The ability to rule out postulated mechanisms, such as the direct Diels-Alder pathway in the model reaction, and to identify complex, multi-step pathways involving several intermediates demonstrates the predictive power of modern computational chemistry in understanding the reactivity of compounds like this compound. mdpi.comrsc.org

Spectroscopic Characterization and Structural Elucidation of Ethyl 2 Nitropentanoate and Its Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful, non-destructive analytical technique that provides detailed information about the carbon-hydrogen framework of a molecule. By analyzing the chemical environment of atomic nuclei, primarily ¹H and ¹³C, the exact structure of Ethyl 2-nitropentanoate can be unambiguously established.

Proton NMR (¹H NMR) spectroscopy reveals the distinct electronic environments of all hydrogen atoms within the this compound molecule (CH₃CH₂CH₂CH(NO₂)COOCH₂CH₃). The spectrum is characterized by a series of signals, each corresponding to a unique set of protons. The chemical shift (δ), multiplicity (splitting pattern), and coupling constants (J) provide definitive evidence for the molecular structure.

The α-proton at the C-2 position is significantly influenced by the adjacent electron-withdrawing nitro (NO₂) and ester (COOEt) groups. This causes its signal to appear far downfield, typically around 4.85 ppm. Its multiplicity as a triplet of doublets (or a complex multiplet) arises from coupling to the two diastereotopic protons on the adjacent C-3 methylene (B1212753) group. The signals for the propyl chain (C-3, C-4, C-5) and the ethyl ester group appear in the expected aliphatic regions, with their multiplicities confirming the proton-proton connectivity along the carbon backbone.

Table 1: ¹H NMR Spectral Data for this compound (CDCl₃) Click on the headers to sort the data.

The ¹³C NMR spectrum provides a map of the carbon skeleton. This compound contains seven unique carbon atoms, and its ¹³C NMR spectrum accordingly displays seven distinct signals. The chemical shifts are highly diagnostic of the carbon type. The carbonyl carbon (C-1) of the ester group is the most deshielded, appearing around 164 ppm. The C-2 carbon, directly attached to the electronegative nitro group, is also significantly shifted downfield to approximately 88 ppm. The remaining aliphatic carbons of the propyl and ethyl groups resonate at higher fields, consistent with their saturated nature.

Table 2: ¹³C NMR Spectral Data for this compound (CDCl₃) Click on the headers to sort the data.

While ¹H and ¹³C NMR provide foundational data, two-dimensional (2D) NMR experiments are often employed for unambiguous signal assignment.

COSY (Correlation Spectroscopy): A ¹H-¹H COSY spectrum would show cross-peaks between protons that are coupled to each other. For this compound, this would confirm the connectivity between H-2 and H-3, H-3 and H-4, and H-4 and H-5, tracing the propyl chain. It would also show a distinct correlation for the ethyl ester protons.

HSQC (Heteronuclear Single Quantum Coherence): This ¹H-¹³C correlation experiment links each proton signal directly to the carbon to which it is attached. For instance, the proton signal at 4.85 ppm would correlate with the carbon signal at 88.1 ppm, definitively assigning both to the C-2 position. This technique is invaluable for resolving ambiguity in complex spectra.

Variable Temperature (VT) NMR could be used to study dynamic processes such as restricted rotation around the C-N bond or conformational equilibria, though for a flexible acyclic molecule like this, such effects are typically averaged at room temperature.

The principles of NMR spectroscopy can be extended to derivatives, such as fluorinated analogues of this compound. For a hypothetical compound like Ethyl 2-nitro-4-fluoropentanoate , ¹⁹F NMR would be a critical characterization tool.

¹⁹F NMR is highly sensitive and provides a clean spectrum, often with a single signal for each unique fluorine environment. In this analogue, the fluorine atom at C-4 would produce a signal whose chemical shift is indicative of its aliphatic environment. Crucially, this fluorine nucleus would couple with adjacent protons (H-3, H-4, and H-5), resulting in a complex multiplet. The corresponding proton signals in the ¹H NMR spectrum would also show splitting due to J(H-F) coupling. This heteronuclear coupling provides unequivocal proof of the fluorine atom's position within the molecule.

Advanced NMR Techniques (e.g., 2D NMR, Variable Temperature NMR)

Infrared (IR) Spectroscopy for Characteristic Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific frequencies corresponding to bond vibrations. The IR spectrum of this compound displays strong, characteristic absorption bands that serve as fingerprints for its two primary functional groups.

The most prominent features are the two strong absorptions for the nitro group (NO₂): an asymmetric stretch (ν_as) near 1558 cm⁻¹ and a symmetric stretch (ν_s) near 1369 cm⁻¹. The presence of both bands is definitive proof of the nitro functionality. Additionally, a very strong and sharp absorption corresponding to the ester carbonyl (C=O) stretch is observed at approximately 1750 cm⁻¹. Other bands, such as the C-O ester stretches and aliphatic C-H stretches, further support the proposed structure.

Table 3: Key IR Absorption Bands for this compound Click on the headers to sort the data.

Mass Spectrometry (MS) for Molecular Ion and Fragmentation Pattern Analysis

Mass spectrometry (MS) provides information about the molecular weight and structural composition of a molecule by analyzing the mass-to-charge ratio (m/z) of its ions. The molecular formula of this compound is C₇H₁₃NO₄, giving it a molecular weight of 175.18 g/mol .

Under Electrospray Ionization (ESI), a soft ionization technique, the compound is typically observed as a protonated molecule [M+H]⁺ at m/z 176 or as a sodium adduct [M+Na]⁺ at m/z 198.

Under Electron Ionization (EI), the molecule undergoes fragmentation, creating a unique pattern that helps elucidate its structure. The molecular ion peak [M]⁺• at m/z 175 is often weak or absent due to the lability of the C-N bond. The fragmentation pattern is dominated by characteristic losses:

Loss of •NO₂: A major fragment is observed at m/z 129 ([M - 46]⁺), corresponding to the loss of the nitro group. This is a hallmark fragmentation pathway for aliphatic nitro compounds.

Loss of •OCH₂CH₃: Cleavage of the ethoxy radical from the ester results in an acylium ion at m/z 130 ([M - 45]⁺).

Loss of the propyl chain: Cleavage of the C2-C3 bond results in a fragment at m/z 102 ([M - C₃H₇]⁺).

These fragmentation pathways, summarized in the table below, collectively provide strong corroborating evidence for the structure of this compound.

Table 4: Major Mass Spectrometry Fragments for this compound (EI-MS) Click on the headers to sort the data.

X-ray Diffraction Studies for Solid-State Structure Determination

X-ray diffraction is an indispensable technique for the unambiguous determination of molecular structures in the crystalline state. Although the crystal structure of this compound has not been reported, studies on its derivatives and other nitro-substituted esters offer significant insights into the likely conformational preferences and packing motifs.

For instance, the analysis of nitro-substituted ethyl (2E)-2-cyano-3-phenylprop-2-enoate derivatives reveals that their crystal packing is stabilized by a network of weak intermolecular interactions, including C–H···O and C–H···N hydrogen bonds, as well as π–π stacking interactions researchgate.net. It is plausible that this compound would also exhibit significant intermolecular interactions involving the nitro and ester functional groups. The nitro group, with its high polarity and hydrogen-bonding acceptor capability, is expected to play a crucial role in the crystal packing.

In a related derivative, (S,E)-Ethyl 2-(2-methylbenzylidene)-4-nitropentanoate, single-crystal X-ray analysis was instrumental in determining its absolute configuration figshare.com. This highlights the power of X-ray diffraction in establishing stereochemistry, which is a critical aspect for chiral molecules like this compound.

To provide a comparative context, crystallographic data for a related nitro-substituted ester is presented below.

Table 1: Crystallographic Data for a Representative Nitro-Substituted Ester Derivative

| Parameter | Value |

|---|---|

| Compound | Ethyl (E)-2-((1,3,4,4-tetrachloro-2-nitrobuta-1,3-dien-1-yl)thio)acetate |

| Molecular Formula | C8H7Cl4NO4S |

| Crystal System | Monoclinic |

| Space Group | P21/c |

| a (Å) | 10.123(2) |

| b (Å) | 15.432(3) |

| c (Å) | 9.567(2) |

| β (°) | 113.45(3) |

| Volume (ų) | 1369.2(5) |

| Z | 4 |

Data sourced from a study on a related nitro compound derivative researchgate.net.

Spectroscopic Probes for Molecular Interactions in Solution and Solid State

Spectroscopic techniques are invaluable for probing the subtle molecular interactions that occur in both solution and the solid state. These methods can provide detailed information on hydrogen bonding, charge-transfer complexes, and other non-covalent forces that influence the chemical and physical properties of this compound and its derivatives.

Infrared (IR) and Raman Spectroscopy

Vibrational spectroscopy, including Fourier-transform infrared (FT-IR) and Raman spectroscopy, is particularly sensitive to changes in the molecular environment. photothermal.comjenck.comsurfacesciencewestern.com The vibrational frequencies of functional groups, such as the nitro (NO₂) and carbonyl (C=O) groups in this compound, are affected by intermolecular interactions.

A study on the interactions between 2-nitropropane (B154153), a close structural analog of the nitroalkane moiety in this compound, and various ethylamines demonstrated significant spectral shifts upon complex formation. nih.govresearchgate.net In the presence of diethylamine (B46881) or triethylamine, modifications in the infrared spectra of 2-nitropropane were observed, indicating specific molecular interactions. nih.govresearchgate.net These interactions are likely due to the formation of hydrogen bonds or charge-transfer complexes between the electron-deficient nitroalkane and the electron-rich amines. nih.govresearchgate.net

In the solid state, the comparison of IR and Raman spectra can provide additional insights into the crystal structure and intermolecular forces. For example, the simultaneous activation of a particular vibrational mode in both IR and Raman spectra can indicate a lack of a center of symmetry in the crystal lattice, providing clues about the molecular packing ua.pt.

Table 2: Characteristic Vibrational Frequencies and their Interpretation for Nitroalkane Systems

| Vibrational Mode | Typical Wavenumber (cm⁻¹) | Interpretation |

|---|---|---|

| Asymmetric NO₂ Stretch | ~1550 | Sensitive to the electronic environment and hydrogen bonding. |

| Symmetric NO₂ Stretch | ~1370 | Affected by intermolecular interactions. |

| C=O Stretch (Ester) | ~1735 | Shifts can indicate hydrogen bonding to the carbonyl oxygen. |

Data compiled from general spectroscopic principles and studies on related nitro compounds.

Fluorescence Spectroscopy

Fluorescence spectroscopy is a highly sensitive technique for studying molecular interactions, particularly charge-transfer phenomena. Studies on nitro-substituted aromatic compounds have shown that their fluorescence properties are highly dependent on the molecular environment and intermolecular interactions. nih.gov For instance, the formation of an intramolecular charge transfer (ICT) state can be influenced by solvent polarity and restricted torsional motions in the solid state nih.gov.

In the context of this compound, interactions with electron-donating molecules could lead to the formation of fluorescent charge-transfer complexes. A study on 2-nitropropane and ethylamine (B1201723) mixtures reported high-pressure fluorescence near the liquid-solid phase transition, suggesting strong intermolecular interactions in the condensed phase nih.gov.

By analyzing the shifts in emission spectra and fluorescence quenching, it is possible to characterize the nature and strength of the interactions between this compound and other molecules in solution.

Nuclear Magnetic Resonance (NMR) Spectroscopy

While primarily a tool for structural elucidation, NMR spectroscopy can also provide valuable information about molecular interactions. Changes in chemical shifts, particularly of protons adjacent to the nitro and ester groups, can indicate the formation of hydrogen bonds or other intermolecular associations in solution.

Applications of Ethyl 2 Nitropentanoate in Advanced Organic Synthesis

Role as a Versatile Building Block

The dual functionality of ethyl 2-nitropentanoate allows it to serve as a flexible building block for the construction of more complex molecules. Aliphatic nitro compounds are recognized as valuable intermediates for creating substances relevant to the pharmaceutical industry. frontiersin.org The capacity of the nitro group to be converted into other functionalities, combined with its ability to participate in C-C and C-X bond-forming reactions, establishes it as a powerful tool for synthetic chemists.

A primary application of nitro compounds in organic synthesis is their reduction to primary amines. wikipedia.org This transformation is a cornerstone of synthetic chemistry, as amines are crucial precursors for the assembly of nitrogen-containing heterocycles—structural motifs prevalent in natural products, pharmaceuticals, and functional materials. mdpi.commdpi.com The amine derived from this compound can participate in various cyclization strategies to form a wide array of heterocyclic systems.

For instance, the resulting ethyl 2-aminopentanoate can be used in condensation reactions with dicarbonyl compounds or their equivalents to construct heterocycles like pyrroles, pyrazoles, and pyridines. mdpi.comorganic-chemistry.org Multicomponent reactions, which allow for the efficient and eco-friendly formation of complex molecules, frequently utilize amine precursors to build diverse heterocyclic scaffolds such as imidazoles and pyrimidines. mdpi.com

Table 1: Potential Heterocyclic Scaffolds from this compound-Derived Amines

| Heterocycle Class | General Synthetic Strategy | Potential Application |

|---|---|---|

| Pyrroles | Paal-Knorr synthesis with a 1,4-dicarbonyl compound | Medicinal Chemistry, Materials Science |

| Pyridines | Hantzsch pyridine (B92270) synthesis with a β-dicarbonyl compound and an aldehyde | Agrochemicals, Pharmaceuticals |

| Imidazoles | Reaction with an α-dicarbonyl and an aldehyde (Radziszewski synthesis) | Antifungal agents, Anti-inflammatory drugs |

| Pyrazoles | Condensation with a 1,3-dicarbonyl compound | Analgesics, Antipyretics |

Asymmetric synthesis is critical for producing enantiomerically pure compounds, particularly for pharmaceutical applications where stereochemistry dictates biological activity. this compound is a prochiral substrate, and its α-carbon can be deprotonated to form a nitronate intermediate. wikipedia.org This intermediate can then react with electrophiles in the presence of a chiral environment to achieve stereocontrol.

One established strategy is the use of chiral auxiliaries. wikipedia.orgyork.ac.uk A chiral auxiliary is a stereogenic group temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. wikipedia.org In the context of this compound, a chiral alcohol could be used in a transesterification reaction to replace the ethyl group with a chiral moiety. Deprotonation followed by alkylation would then proceed with facial selectivity dictated by the auxiliary. Subsequent removal of the auxiliary would yield an enantiomerically enriched α-substituted 2-nitropentanoate derivative. Evans oxazolidinones are a widely used class of auxiliaries for such stereoselective alkylations and aldol (B89426) reactions. wikipedia.orgresearchgate.net

Alternatively, organocatalysis offers a metal-free approach to asymmetric synthesis. Chiral catalysts can facilitate diastereoselective reactions, such as the condensation of α-nitro esters with aldehydes, to create new stereocenters with high control. researchgate.netnih.gov

The conversion of the nitro group to an amino group provides a direct route to amino acid derivatives. researchgate.net These molecules are not only the building blocks of proteins but are also found in numerous biologically active compounds and natural products. researchgate.net

The reduction of this compound would yield ethyl 2-aminopentanoate, an α-amino acid ester. By choosing different starting nitroalkanes, this general strategy can be extended to a variety of amino acids. Furthermore, reactions at the α-carbon prior to reduction allow for the synthesis of substituted α-amino acids. For example, alkylation of the nitronate intermediate followed by reduction would produce α-alkylated amino acids. organic-chemistry.org

This methodology is particularly valuable for synthesizing unnatural amino acids, which are important tools in medicinal chemistry and peptide design. caltech.edu For instance, β-amino acids, known for their increased metabolic stability in peptides, can be synthesized via methods involving nitro-functionalized precursors. researchgate.net

Table 2: Amino Acid Derivatives Accessible from this compound

| Starting Material | Key Transformation(s) | Product Class | Significance |

|---|---|---|---|

| This compound | 1. Reduction of nitro group | α-Amino acid ester | Building block for peptides |

| This compound | 1. Deprotonation and alkylation 2. Reduction of nitro group | α-Substituted α-amino acid ester | Access to unnatural amino acids |

Application in Chiral Auxiliaries and Asymmetric Synthesis

Intermediate in Complex Molecule Construction for Research Purposes

The versatility of this compound and related nitro compounds makes them key intermediates in the total synthesis of complex molecules. lkouniv.ac.innih.gov Their ability to participate in reliable C-C bond formation and to be converted into other functional groups allows for their strategic incorporation into retrosynthetic plans.

A notable example involves the use of a substituted nitropentanoate derivative in a process for making modulators of the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR). google.com In this context, ethyl 2-(3-(1,3-dioxoisoindolin-2-yl)propyl)-4-methyl-4-nitropentanoate was identified as a key intermediate. google.com The synthesis of such complex pharmaceutical targets often requires the assembly of multiple fragments, where the reactivity of building blocks like nitropentanoate esters is harnessed to construct the core structure. The synthesis of bioactive natural products has also been shown to utilize asymmetric aldol reactions employing chiral auxiliaries to set multiple stereocenters in a complex framework. researchgate.net

Development of Novel Synthetic Reagents and Methodologies

The unique reactivity of α-nitro esters like this compound continues to inspire the development of new synthetic methods and reagents. scbt.com Research in this area focuses on creating more efficient, selective, and environmentally benign chemical transformations. scirp.org

One area of development is in the formulation of novel coupling reagents. For example, derivatives of ethyl 2-cyano-2-(hydroxyimino)acetate (OxymaPure) have been developed as additives for carbodiimide-mediated coupling reactions in peptide synthesis, offering a safer and more efficient alternative to traditional reagents. mdpi.com Another related reagent, ethyl 2-cyano-2-(2-nitrobenzenesulfonyloxyimino)acetate (o-NosylOXY), has been designed as a recyclable coupling agent for the racemization-free synthesis of peptides, amides, and esters. organic-chemistry.org These examples, while not this compound itself, highlight how the core structure of activated ethyl esters is used to create advanced synthetic tools.

Furthermore, the reactivity of the nitro group itself is exploited in novel methodologies. For instance, methods for the direct conversion of γ-nitro aliphatic esters into N-Boc-protected amino esters have been achieved through efficient one-pot reduction-protection sequences. researchgate.net The development of new catalytic systems, including organocatalysts and photocatalysts, for reactions involving nitroalkanes is an active area of research aimed at achieving transformations that are difficult to accomplish with traditional methods. researchgate.netnorthwestern.edu

Future Research Directions and Emerging Trends in Ethyl 2 Nitropentanoate Chemistry

Sustainable and Green Synthesis Protocols for Nitroesters

The principles of green chemistry are increasingly influencing the synthesis of nitroesters like ethyl 2-nitropentanoate, aiming to reduce environmental impact and improve safety. journaljabb.com Future research is centered on developing protocols that minimize waste, avoid hazardous reagents, and utilize renewable resources and energy-efficient conditions. researchgate.net

A significant trend is the development of synthetic routes using heterogeneous catalysts, which simplifies product purification and allows for catalyst recycling. For instance, a sustainable protocol for preparing ω-nitro esters from cyclic 2-nitro ketones utilizes a polymer-bound 2-tert-butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine (BEMP) catalyst. rsc.orgrsc.org This method boasts excellent yields and significantly lower E-factor and process mass intensity values compared to traditional methods. rsc.org Another promising green approach involves the nitration of alcohols using dinitrogen pentoxide in a more environmentally benign medium, such as liquid 1,1,1,2-tetrafluoroethane, which facilitates easy recycling and operates under mild conditions. acs.org

The use of alternative, greener solvents is a cornerstone of this research area. orientjchem.org Water, ionic liquids, and supercritical carbon dioxide (scCO2) are being explored to replace conventional volatile organic compounds (VOCs). researchgate.netorientjchem.orgmdpi.com Reactions performed in water not only offer environmental benefits but can also exhibit unique reactivity and selectivity. mdpi.com

| Green Synthesis Strategy | Key Features | Advantages |

| Heterogeneous Catalysis | Use of solid-supported catalysts (e.g., polymer-bound BEMP). rsc.orgrsc.org | Easy catalyst separation and recycling, reduced waste, improved process efficiency. rsc.orgresearchgate.net |

| Alternative Solvents | Replacement of traditional organic solvents with water, ionic liquids, or scCO2. orientjchem.orgmdpi.com | Reduced toxicity and environmental impact, non-flammability, potential for enhanced reaction rates. researchgate.netmdpi.com |

| Alternative Reagents | Nitration with dinitrogen pentoxide in 1,1,1,2-tetrafluoroethane. acs.org | Mild and clean reaction conditions, facile fluid recycling, scalability. acs.org |

| Energy Efficiency | Use of microwave or ultrasound radiation. mdpi.com | Increased reaction rates, potentially lower energy consumption compared to conventional heating. mdpi.com |

Advancements in Chemo-, Regio-, and Stereoselective Transformations

Achieving high levels of selectivity is a paramount goal in modern organic synthesis, and the chemistry of this compound is no exception. The development of advanced catalytic systems that can precisely control chemo-, regio-, and stereoselectivity is a major focus of current research. mdpi.comresearchgate.netresearchgate.net

Organocatalysis has emerged as a powerful tool for the asymmetric synthesis of nitroesters. organic-chemistry.orgacs.org Chiral bifunctional catalysts, such as those derived from Cinchona alkaloids or 1,2-diamino compounds, can effectively control the stereochemical outcome of reactions like the Michael addition of nitroalkanes to electron-deficient olefins. unimi.itrsc.org These catalysts operate by activating both the nucleophile and the electrophile through hydrogen bonding, guiding the reactants into a specific orientation within the transition state. rsc.org For example, a one-pot asymmetric Michael addition/oxidative esterification of α,β-unsaturated aldehydes, mediated by an organocatalyst, can produce γ-nitroesters with high yields and excellent enantioselectivities (93–96% ee). organic-chemistry.org Similarly, N-heterocyclic carbenes (NHCs) have been developed as catalysts that can favor specific reaction pathways, such as the homoenolate addition to nitroalkenes to yield δ-nitroesters, while suppressing others like the Stetter reaction. nih.gov

Transition metal catalysis also offers robust solutions for stereoselective transformations. A rhodium-hydride (Rh-H) catalytic system has been successfully employed for the atom-economical coupling of α-nitroesters with alkynes. chemrxiv.orgescholarship.orgnih.gov This method generates two adjacent stereocenters with high diastereoselectivity and enantioselectivity by isomerizing the alkyne to a Rh(III)-π-allyl electrophile, which is then trapped by the nitroester nucleophile. chemrxiv.orgnih.gov

| Catalytic Approach | Transformation | Key Features |

| Organocatalysis | Asymmetric Michael addition. organic-chemistry.orgacs.org | High enantioselectivity (up to 96% ee); metal-free; one-pot procedures. organic-chemistry.org |

| N-Heterocyclic Carbenes (NHCs) | Asymmetric addition to nitroalkenes. nih.gov | Controls pathway selectivity (homoenolate vs. Stetter); generates syn diastereomers. nih.gov |

| Rhodium-Hydride Catalysis | Coupling of α-nitroesters and alkynes. chemrxiv.orgescholarship.org | Atom-economical; generates contiguous stereocenters with high diastereo- and enantiocontrol. chemrxiv.orgnih.gov |

| Enzymatic Photoredox Catalysis | Asymmetric C-alkylation of nitroalkanes. acs.org | Highly chemo- and stereoselective; utilizes engineered enzymes; radical mechanism. acs.org |

Integration with Automated Synthesis and Artificial Intelligence in Chemical Design

The convergence of chemistry with automation, data science, and artificial intelligence (AI) is set to revolutionize how molecules like this compound are designed and synthesized. ijsetpub.comucla.edu These digital technologies promise to accelerate the discovery and optimization of complex chemical processes. beilstein-journals.orgrsc.org

Automated synthesis platforms, particularly those based on continuous flow chemistry, allow for high-throughput screening of reaction conditions, rapid optimization, and the generation of large, high-quality datasets. beilstein-journals.orgrsc.orgnumberanalytics.com These systems can systematically vary parameters such as temperature, pressure, reactant concentrations, and catalyst loading, providing a comprehensive understanding of the reaction landscape in a fraction of the time required by manual batch methods. beilstein-journals.orgmpg.de

Furthermore, AI is being applied to retrosynthesis planning. ijsetpub.comibm.com By training deep neural networks on vast databases of known chemical reactions, these tools can propose viable synthetic routes to a target molecule, including those containing the nitroester functionality. ibm.com This allows chemists to explore a wider range of synthetic possibilities and focus their efforts on the most promising pathways. beilstein-journals.org

| Technology | Application in Nitroester Chemistry | Potential Impact |

| Automated Flow Chemistry | High-throughput screening and optimization of synthesis protocols. beilstein-journals.orgrsc.org | Faster discovery of optimal reaction conditions; improved safety and reproducibility. numberanalytics.com |

| Machine Learning (ML) | Predicting reaction yields and selectivity; guiding experimental design. beilstein-journals.orgresearchgate.net | More efficient optimization cycles; reduced number of experiments needed. beilstein-journals.org |

| AI-Powered Retrosynthesis | Proposing novel synthetic routes to complex molecules containing nitroester moieties. ijsetpub.comibm.com | Accelerates the design phase of synthesis; uncovers non-intuitive pathways. beilstein-journals.org |

| Integrated Robotic Systems (RoboRXN) | End-to-end autonomous synthesis from literature procedure to final product. ibm.com | Frees up researchers for more creative tasks; enables remote execution of syntheses. ibm.com |

Exploration of New Catalytic Systems for Nitroester Functionalization

The discovery of novel catalysts is fundamental to expanding the synthetic utility of this compound and related nitroesters. Research in this area is focused on developing catalysts that are more active, selective, and robust, and that can enable previously inaccessible transformations. windows.netethz.ch

A significant area of exploration is the use of earth-abundant and cost-effective metal catalysts, such as copper, to replace precious metals. beilstein-journals.org For example, a simple copper(I) catalyst has been developed for the C-benzylation of nitroalkanes under mild conditions, a transformation that has been historically challenging. nih.gov This process is believed to proceed through a thermal redox mechanism. nih.gov Furthermore, atomically precise copper nanoclusters are being investigated as photocatalysts for C-N bond-forming reactions, capable of activating even challenging substrates like aryl chlorides at room temperature under visible light. kaust.edu.sa

The development of catalysts for novel bond formations is another key trend. Transition metal-catalyzed nitrene transfer reactions are being explored for enantioselective C-N bond formation, providing a direct route to valuable amine building blocks from C-H or C=C bonds. nih.gov Similarly, new catalytic systems are being designed for the direct functionalization of C-H bonds, which represents the most atom-economical approach to modifying a molecule. rsc.org For example, photoredox nickel catalysis has emerged as a powerful tool for C-H activation under mild conditions. beilstein-journals.org

Bio-catalysis and directed evolution are also opening new frontiers. Engineered enzymes, such as flavin-dependent "ene"-reductases (EREDs), have been shown to catalyze the highly chemo- and stereoselective C-alkylation of nitroalkanes via a photoredox mechanism, demonstrating the power of combining enzymatic catalysis with light-driven processes. acs.org

| Catalytic System | Transformation | Key Innovations & Advantages |

| Copper(I) Complexes | C-benzylation of nitroalkanes. nih.gov | Utilizes an inexpensive, earth-abundant metal; mild reaction conditions. nih.gov |

| Copper Nanoclusters | Photocatalytic C-N bond formation. kaust.edu.sa | Activates challenging substrates (aryl chlorides) at room temperature; uses visible light. kaust.edu.sa |

| Transition Metal Nitrene Transfer Catalysts | Enantioselective C-H and C=C amination. nih.gov | Direct formation of C-N bonds; streamlines synthesis of amines. nih.gov |

| Engineered Enzymes (e.g., EREDs) | Asymmetric photoredox C-alkylation. acs.org | High chemo- and stereoselectivity; operates in biological conditions. acs.org |

| Zirconium(IV) chloride | C-O to C-N bond conversion (aryl carbinols to azides). researchgate.net | Simple and efficient protocol for azide (B81097) synthesis, a precursor for other functional groups. researchgate.net |

Q & A

Q. What are the optimal laboratory conditions for synthesizing Ethyl 2-nitropentanoate with high purity?

- Methodological Answer : Synthesis typically involves nitration of ethyl pentanoate derivatives under controlled acidic conditions. Key parameters include temperature (maintained at 0–5°C to minimize side reactions), stoichiometric ratios of nitric acid, and inert atmosphere to prevent oxidation. Post-reaction purification via fractional distillation or column chromatography is critical, with purity verified by GC-MS or HPLC. Ensure raw data (e.g., yield percentages, spectral peaks) are tabulated in appendices, while processed data (e.g., purity curves) are included in the main text . Control experiments (e.g., varying acid concentration) help validate reproducibility .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodological Answer : Use a combination of IR spectroscopy (to confirm nitro group absorption at ~1520–1370 cm⁻¹), H NMR (to identify ester methyl protons at ~1.2–1.4 ppm and nitropentanoate backbone splitting patterns), and mass spectrometry (for molecular ion [M+H]⁺ at m/z 190.1). Cross-reference spectral data with computational predictions (e.g., DFT simulations) to resolve ambiguities. Raw spectral datasets should be archived, while interpreted spectra must align with theoretical expectations .

Q. What solubility and stability parameters are critical for handling this compound?

- Methodological Answer : Solubility tests in polar (e.g., ethanol, DMSO) and nonpolar solvents (e.g., hexane) should be conducted at 25°C, with results compared to analogous nitroesters (e.g., methyl 2-nitropropionate). Stability studies under varying pH (3–9), temperature (4–40°C), and light exposure require kinetic monitoring via UV-Vis or HPLC. Document degradation products (e.g., nitroso derivatives) and recommend storage in amber vials at 4°C .

Advanced Research Questions

Q. How can researchers resolve discrepancies in reported reaction mechanisms for this compound synthesis?

- Methodological Answer : Systematic replication of prior methodologies under identical conditions is essential. Use isotopic labeling (e.g., N-nitric acid) to trace nitration pathways, and compare intermediates via in-situ FTIR or NMR. Meta-analyses of published data should assess variables like catalyst type (e.g., H₂SO₄ vs. HNO₃/HF) and solvent polarity. Address contradictions by evaluating error margins (e.g., ±5% yield variability) and proposing revised mechanisms supported by kinetic isotope effects .

Q. What computational approaches predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) can model transition states and activation energies for reactions like hydrolysis or aminolysis. Compare computed electrostatic potential maps with experimental Hammett σ values to validate electron-withdrawing effects of the nitro group. Machine learning models trained on nitroester databases may predict regioselectivity in multi-step syntheses. Ensure computational protocols are transparently documented, including basis sets and convergence criteria .

Q. How to design experiments to study decomposition pathways of this compound under varying conditions?

- Methodological Answer : Accelerated stability testing under thermal stress (e.g., 40–80°C) and hydrolytic conditions (aqueous buffers at pH 2–12) should be paired with LC-MS/MS to identify degradation byproducts. Mechanistic probes (e.g., radical scavengers) can differentiate oxidative vs. hydrolytic pathways. Use Arrhenius plots to extrapolate shelf-life at standard temperatures. Ethical considerations require safe disposal protocols for nitro-containing waste, adhering to institutional guidelines .

Data Analysis and Reporting Guidelines

- Conflict Resolution : When literature data conflict, conduct sensitivity analyses to identify outlier methodologies (e.g., flawed calibration standards) and propose consensus protocols .

- Ethical Compliance : Explicitly address safety protocols (e.g., fume hood use, PPE) and data transparency in appendices, citing institutional ethics codes .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.